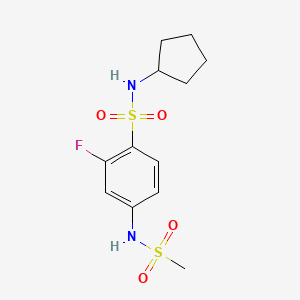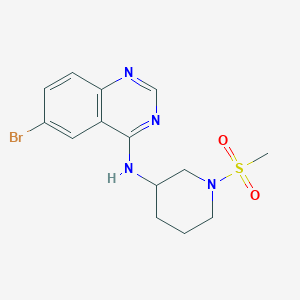![molecular formula C17H18ClN3O2 B7634887 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway plays a critical role in several biological processes, including cell proliferation, differentiation, survival, and immune response. In recent years, CEP-33779 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
作用机制
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide targets the JAK2/STAT3 signaling pathway, which is involved in the regulation of several biological processes, including cell proliferation, differentiation, survival, and immune response. JAK2 is a tyrosine kinase that phosphorylates and activates STAT3, which then translocates to the nucleus and regulates gene expression. Dysregulation of this pathway is associated with several diseases, including cancer and inflammation.
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide inhibits the activity of JAK2, thereby preventing the phosphorylation and activation of STAT3. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation, resulting in the inhibition of cancer cell growth and suppression of inflammation.
Biochemical and Physiological Effects:
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has been shown to have several biochemical and physiological effects. In cancer, 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation and autoimmune diseases, 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide suppresses the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the JAK2/STAT3 signaling pathway. This leads to the suppression of inflammation and amelioration of disease symptoms.
实验室实验的优点和局限性
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and scaled up for commercial production. It has a high affinity for JAK2, making it a potent inhibitor of the JAK2/STAT3 signaling pathway. It has also been extensively studied for its therapeutic potential in cancer, inflammation, and autoimmune diseases.
However, there are also limitations to the use of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in certain applications. It also has off-target effects on other kinases, which may lead to unwanted side effects.
未来方向
There are several future directions for the study of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide. One potential direction is the development of more potent and selective JAK2 inhibitors that can overcome the limitations of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide. Another direction is the investigation of the combination of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide with other therapies, such as chemotherapy and radiotherapy, to enhance their efficacy in cancer treatment. Additionally, the therapeutic potential of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide in other diseases, such as neurodegenerative diseases and metabolic disorders, could also be explored.
合成方法
The synthesis of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide involves the reaction between 2,5-dicarbethoxy-3-chloropyridine and 2-methyl-2-butanol in the presence of a base catalyst. The resulting intermediate is then reacted with 2-aminobenzonitrile to yield the final product. The synthesis of 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has been optimized and scaled up for commercial production.
科学研究应用
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has been extensively studied for its therapeutic potential in cancer, inflammation, and autoimmune diseases. In cancer, 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has been shown to inhibit the growth and survival of cancer cells by targeting the JAK2/STAT3 signaling pathway. This pathway is frequently dysregulated in various types of cancer, including breast, lung, prostate, and pancreatic cancer. 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation and autoimmune diseases, 5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the JAK2/STAT3 signaling pathway. This makes it a potential therapeutic option for diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-17(2,12-4-3-5-13(18)8-12)10-21-16(23)11-6-7-14(15(19)22)20-9-11/h3-9H,10H2,1-2H3,(H2,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBUNGLPQRPRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CN=C(C=C1)C(=O)N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)

![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)


![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)